(S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one
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Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
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This involves analyzing the molecular structure of the compound, including its stereochemistry, functional groups, and bonding.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound can undergo, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
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Future Directions
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Please consult with a professional chemist or a relevant expert for a comprehensive analysis of “(S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one”.
properties
IUPAC Name |
5-[(3S)-piperidin-3-yl]-1,2-oxazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-8-4-7(12-10-8)6-2-1-3-9-5-6/h4,6,9H,1-3,5H2,(H,10,11)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNREPDCQNWPIU-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=O)NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC(=O)NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one |
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